![molecular formula C7H16O3S2 B12793912 1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol CAS No. 5324-06-1](/img/structure/B12793912.png)
1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol is a chemical compound with the molecular formula C₇H₁₆O₃S₂ It is known for its unique structure, which includes two hydroxyethyl groups and two sulfanyl groups attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with sodium sulfide to produce 2-mercaptoethanol, which is then reacted with 2-chloropropanol to yield the desired compound . Another method involves the reaction of ethylene glycol with hydrogen sulfide to form 2-mercaptoethanol, followed by its reaction with 2-chloropropanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyethyl and sulfanyl groups allow it to form hydrogen bonds and interact with thiol groups in proteins and enzymes. This can lead to changes in the structure and function of these biomolecules, potentially affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[(2-hydroxyethyl)thio]propan-2-ol: Similar structure but with thio groups instead of sulfanyl groups.
2-Propanol, 1,3-bis[(2-hydroxyethyl)thio]-: Another similar compound with thio groups.
Uniqueness
1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol is unique due to its specific combination of hydroxyethyl and sulfanyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
5324-06-1 |
|---|---|
Molekularformel |
C7H16O3S2 |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
1,3-bis(2-hydroxyethylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C7H16O3S2/c8-1-3-11-5-7(10)6-12-4-2-9/h7-10H,1-6H2 |
InChI-Schlüssel |
PCRNGXWCZSMLIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCC(CSCCO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


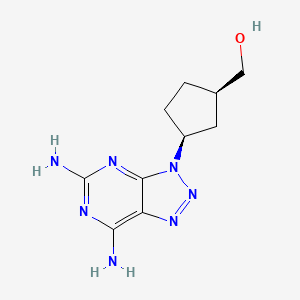


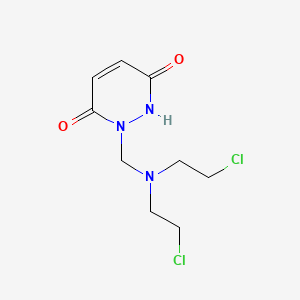
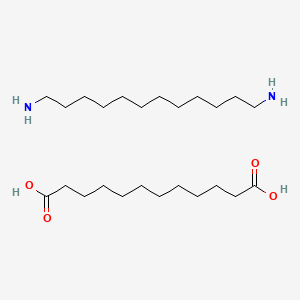
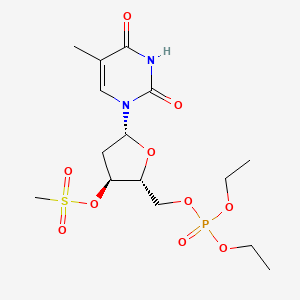
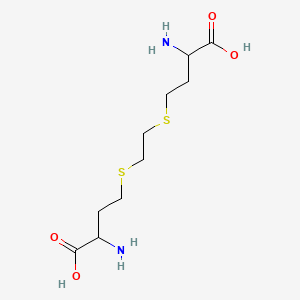
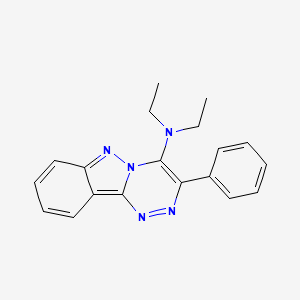

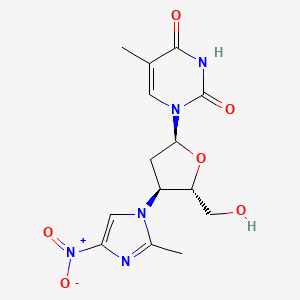
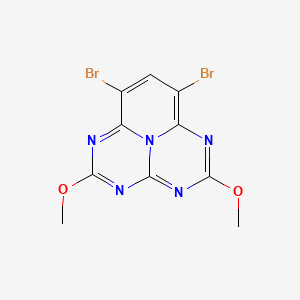
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)

